N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)pentadecanamide
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Overview
Description
N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)pentadecanamide is a chemical compound that belongs to the purine family Purines are nitrogenous heterocyclic compounds that play a crucial role in various biological processes, including the formation of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)pentadecanamide typically involves the reaction of a purine derivative with a pentadecanoyl chloride. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)pentadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentadecanamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)pentadecanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)pentadecanamide involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to alterations in cellular processes. The pathways involved may include the regulation of nucleotide synthesis and degradation, impacting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide: A similar compound with a shorter alkyl chain.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: Another purine derivative with different functional groups.
Uniqueness
N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)pentadecanamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
830330-45-5 |
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Molecular Formula |
C20H33N5O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(6-oxo-1,7-dihydropurin-2-yl)pentadecanamide |
InChI |
InChI=1S/C20H33N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(26)23-20-24-18-17(19(27)25-20)21-15-22-18/h15H,2-14H2,1H3,(H3,21,22,23,24,25,26,27) |
InChI Key |
HBGWOALMQFURPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)NC=N2 |
Origin of Product |
United States |
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